3-Bromo-2-phenylthieno[3,2-b]pyridine
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Overview
Description
3-Bromo-2-phenylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-b]pyridine core with a bromine atom at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylthieno[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylthieno[3,2-b]pyridine using bromine (Br2) in dichloromethane (CH2Cl2) at 0°C . Another approach includes the Suzuki cross-coupling reaction of this compound with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-phenylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in dichloromethane (CH2Cl2) at 0°C.
Suzuki Cross-Coupling: Palladium catalyst, arylboronic acids, and base (e.g., K3PO4) in a solvent mixture of dioxane and water.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki cross-coupling reactions.
Substituted Thienopyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an anticancer, anti-inflammatory, and antimicrobial agent
Biological Research: The compound has been used as a tool to study various biological pathways and molecular targets.
Pharmaceutical Industry: It serves as a precursor for the synthesis of various biologically active molecules and drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylthieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Pim-1 kinase, which plays a role in cancer cell proliferation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthieno[3,2-b]pyridine: Lacks the bromine atom at the 3-position.
3-Bromo-2-phenylthieno[2,3-b]pyridine: Differs in the position of the thieno ring fusion.
Thieno[2,3-b]pyridines: A broader class of compounds with similar core structures but different substituents
Uniqueness
3-Bromo-2-phenylthieno[3,2-b]pyridine is unique due to the presence of the bromine atom at the 3-position, which allows for specific chemical modifications and enhances its biological activity. The compound’s structure provides a versatile platform for the development of new therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C13H8BrNS |
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Molecular Weight |
290.18 g/mol |
IUPAC Name |
3-bromo-2-phenylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H8BrNS/c14-11-12-10(7-4-8-15-12)16-13(11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
AJFVVRHGSVADAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(S2)C=CC=N3)Br |
Origin of Product |
United States |
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